molecular formula C20H18N6O2 B079969 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl- CAS No. 13615-29-7

2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-

Cat. No. B079969
CAS RN: 13615-29-7
M. Wt: 374.4 g/mol
InChI Key: VPRMWULSLZNZRG-UHFFFAOYSA-N
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Description

2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of polymers, as well as in the production of photochromic materials. In

Mechanism Of Action

The mechanism of action of 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] is based on its ability to act as a radical initiator. When exposed to light, the azo compound undergoes a photochemical reaction, producing two free radicals. These free radicals then initiate a radical polymerization reaction, leading to the formation of cross-linked polymers.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-]. However, it has been reported that this compound may have toxic effects on aquatic organisms and may cause skin irritation in humans.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] in lab experiments is its ability to initiate radical polymerization reactions under mild conditions. This makes it a useful tool for the synthesis of cross-linked polymers. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers working with it.

Future Directions

There are several future directions for research on 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-]. One area of interest is the development of safer and more environmentally friendly radical initiators for polymer synthesis. Another area of research is the optimization of the synthesis method for this compound, with the aim of improving its yield and reducing its toxicity. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as photochromic materials and organic electronics.

Synthesis Methods

The synthesis of 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] is typically carried out through the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 4,4'-azobis(4-cyanovaleric acid) in the presence of a base such as triethylamine. The reaction proceeds through a radical mechanism, with the azo compound acting as a radical initiator.

Scientific Research Applications

2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] has been extensively studied for its potential applications in various fields. In the field of polymer synthesis, this compound has been used as a cross-linking agent for polymers such as polyethylene, polypropylene, and polyvinyl chloride. It has also been used as a photochromic material in the production of sunglasses and other photochromic products.

properties

CAS RN

13615-29-7

Product Name

2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C20H18N6O2/c1-13-17(19(27)25(23-13)15-9-5-3-6-10-15)21-22-18-14(2)24-26(20(18)28)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3

InChI Key

VPRMWULSLZNZRG-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1N=NC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1N=NC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4

synonyms

4,4'-Azobis(3-methyl-1-phenyl-2-pyrazolin-5-one)

Origin of Product

United States

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